molecular formula C10H20O2 B13447154 (3S)-3-Methyl-ethylester Heptanoic Acid

(3S)-3-Methyl-ethylester Heptanoic Acid

Cat. No.: B13447154
M. Wt: 172.26 g/mol
InChI Key: OTNDYEHGLRZQIN-VIFPVBQESA-N
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Description

(3S)-3-Methyl-ethylester Heptanoic Acid is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, specifically, is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S)-3-Methyl-ethylester Heptanoic Acid typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where heptanoic acid reacts with ethanol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-ethylester Heptanoic Acid undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: Ester groups can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-Methyl-ethylester Heptanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-ethylester Heptanoic Acid involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Isopropyl butyrate: Used in perfumes and as a solvent.

Uniqueness

(3S)-3-Methyl-ethylester Heptanoic Acid is unique due to its specific stereochemistry and its role as a pheromone in certain insect species. This makes it particularly valuable in ecological studies and pest control applications .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

ethyl (3S)-3-methylheptanoate

InChI

InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

OTNDYEHGLRZQIN-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@H](C)CC(=O)OCC

Canonical SMILES

CCCCC(C)CC(=O)OCC

Origin of Product

United States

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